
(R)-1-Boc-2-(bromomethyl)azetidine
Description
Historical Development of Substituted Azetidine Compounds
The historical development of azetidine compounds traces back to the early twentieth century, with the foundational work beginning in 1907 through Schiff base reactions involving aniline and aldehyde cycloaddition reactions. The systematic study of azetidine chemistry gained momentum following Alexander Fleming's discovery of penicillin, which highlighted the importance of four-membered lactam rings in antimicrobial activity. The evolution of azetidine synthetic methodology has been marked by significant breakthroughs, including the development of novel synthetic routes and the recognition of their unique chemical properties.
Early synthetic approaches to azetidines were limited by the inherent ring strain and stability challenges associated with four-membered heterocycles. In 1981, Szmuszkovicz and colleagues prepared azetidine by heating tri-n-butylphosphoranilidine-1-propanol, while other researchers developed methods involving tosylated intermediates and lithium reduction. The preparation methods evolved significantly, with researchers discovering that water in heated reaction mixtures comprised of α-substituted-arylmethylamine, 1,3-dihalopropane, a non-nucleophilic base, and an organic solvent could induce progressive cyclization of linear intermediates to give 1-(α-substituted-arylmethyl)azetidine precursors.
The development of substituted azetidine derivatives gained particular importance in pharmaceutical research, as these compounds demonstrated diverse biological activities including antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and cardiovascular properties. The synthesis of novel azetidines based on specific scaffolds, such as the 3-aryl-3-oxypropylamine framework, has led to the preparation of numerous analogues with promising biological profiles. Recent advances have included the development of photoinduced radical cyclization methods using copper-catalyzed photoredox catalysis, which has enabled efficient access to various substituted azetidines with high regioselectivity.
Significance of Four-Membered Nitrogen Heterocycles in Chemical Research
Four-membered nitrogen heterocycles, particularly azetidines, occupy a unique position in chemical research due to their distinctive structural and electronic properties. Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry, with their reactivity driven by considerable ring strain while maintaining significantly more stability than related aziridines. This balance between reactivity and stability translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions.
The ring strain in azetidines, measured at approximately 25-26 kcal/mol, creates distinctive chemical behavior that differentiates these compounds from their five- and six-membered heterocyclic counterparts. This strain energy makes azetidines particularly reactive toward ring-opening reactions, while their stability allows for selective functionalization under controlled conditions. The unique geometric constraints imposed by the four-membered ring structure also influence the conformational preferences of azetidine derivatives, making them valuable tools for studying structure-activity relationships in medicinal chemistry.
Recent research has demonstrated that azetidines serve as excellent bioisosteres for other nitrogen-containing heterocycles, particularly in drug discovery applications. The four-membered ring system provides conformational rigidity that can enhance binding affinity and selectivity for biological targets. Additionally, azetidines have found applications as building blocks for the preparation of complex molecules, including peptide analogues and pharmaceutical intermediates.
Property | Azetidine | Aziridine | Pyrrolidine |
---|---|---|---|
Ring Size | 4 | 3 | 5 |
Ring Strain (kcal/mol) | 25-26 | 27-28 | 0-1 |
Stability | Moderate | Low | High |
Reactivity | High | Very High | Low |
Synthetic Utility | High | Moderate | High |
The conformational properties of azetidines have been extensively studied, revealing that the four-membered ring adopts a puckered conformation to minimize ring strain. This puckering affects the spatial arrangement of substituents and influences the overall molecular geometry, which is particularly important for chiral azetidines where stereochemical relationships can significantly impact biological activity.
Stereochemical Importance of the (R)-Configuration
The stereochemical configuration of this compound represents a critical factor in determining both its synthetic utility and potential biological activity. The (R)-configuration at the carbon-2 position establishes a specific three-dimensional arrangement that influences the compound's reactivity patterns and interaction with other molecules. This stereochemical control is particularly important in pharmaceutical applications where different enantiomers can exhibit dramatically different biological activities.
Enantioselective synthesis of azetidine derivatives has become increasingly sophisticated, with researchers developing various catalytic methods to access single enantiomers with high enantiomeric excess. The asymmetric synthesis of 2-substituted azetidines often employs chiral catalysts or auxiliary groups to control the stereochemical outcome of cyclization reactions. Studies have shown that chiral 2-azetines can be hydrogenated to produce chiral azetidines while preserving high enantiomeric excess, demonstrating the feasibility of stereocontrolled synthesis.
The importance of stereochemistry in azetidine chemistry extends beyond synthetic considerations to encompass biological activity profiles. Research has demonstrated that enantiomeric azetidine derivatives can exhibit different pharmacological properties, with one enantiomer potentially showing enhanced activity while the other may be inactive or even exhibit adverse effects. This stereochemical selectivity has led to increased focus on developing enantioselective synthetic methods for azetidine preparation.
Conformational analysis of this compound reveals that the stereochemical configuration affects the preferred ring puckering and the spatial orientation of the bromomethyl and tert-butoxycarbonyl substituents. Computational studies have shown that the (R)-configuration influences the accessibility of the bromomethyl group for nucleophilic substitution reactions and affects the overall molecular reactivity profile. The presence of the bulky tert-butoxycarbonyl group creates additional steric interactions that must be considered in synthetic planning.
Nomenclature and Structural Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with specific attention to stereochemical descriptors and functional group identification. The complete chemical name, tert-butyl (R)-2-(bromomethyl)azetidine-1-carboxylate, reflects the structural components including the protecting group, stereochemistry, and halogen substitution pattern.
The molecular formula C₉H₁₆BrNO₂ indicates the presence of nine carbon atoms, sixteen hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms, with a molecular weight of 250.14 grams per mole. The structural classification places this compound within the broader category of N-protected azetidines, specifically as a 2-substituted derivative bearing a reactive halomethyl functional group.
Structural analysis reveals several key features that define the chemical behavior of this compound. The azetidine ring system forms the core heterocyclic framework, with the nitrogen atom bearing a tert-butoxycarbonyl protecting group that serves to modulate reactivity and provide synthetic versatility. The bromomethyl substituent at the 2-position introduces electrophilic character that makes the compound suitable for nucleophilic substitution reactions and cross-coupling transformations.
Structural Component | Description | Functional Role |
---|---|---|
Azetidine Ring | Four-membered nitrogen heterocycle | Core framework providing ring strain |
tert-Butoxycarbonyl Group | N-protecting group | Modulates reactivity, enables selective chemistry |
Bromomethyl Substituent | Halogenated alkyl group | Reactive site for substitution reactions |
(R)-Configuration | Stereochemical descriptor | Defines three-dimensional arrangement |
The classification of this compound as a synthetic intermediate highlights its role in multi-step synthesis protocols. The compound serves as a versatile building block that can be transformed into more complex structures through various chemical transformations. The presence of orthogonal reactive sites—the protected amine and the alkyl halide—allows for sequential functionalization strategies that can generate libraries of structurally related compounds.
Crystal structure studies of related azetidine derivatives have provided insights into the preferred conformations and intermolecular interactions of these compounds. The four-membered ring typically adopts a puckered conformation to minimize angle strain, with the degree of puckering influenced by the nature and position of substituents. In the case of this compound, the bulk of the tert-butoxycarbonyl group and the electronegativity of the bromine atom create specific conformational preferences that affect the compound's chemical reactivity and physical properties.
Properties
IUPAC Name |
tert-butyl (2R)-2-(bromomethyl)azetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(11)6-10/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUBHKXBYBMWRH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]1CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601141170 | |
Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363378-13-5 | |
Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363378-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Azetidinecarboxylic acid, 2-(bromomethyl)-, 1,1-dimethylethyl ester, (2R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601141170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-1-Boc-2-(bromomethyl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
- Chemical Structure : The compound features a bromomethyl group attached to an azetidine ring, with a Boc (tert-butyloxycarbonyl) protecting group.
- Molecular Formula : C₇H₁₂BrN₃O₂
- CAS Number : 1363378-13-5
The biological activity of this compound can be inferred from its structural similarities to other azetidine derivatives. These compounds often exhibit diverse mechanisms of action, including:
- Enzyme Inhibition : Similar azetidines have been shown to inhibit various enzymes, which may lead to altered biochemical pathways.
- Receptor Interaction : Compounds related to this compound interact with multiple receptor types, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of azetidine derivatives:
Compound | Cancer Type | Mechanism | Reference |
---|---|---|---|
This compound | FaDu Hypopharyngeal Tumor Cells | Induces apoptosis via signaling modulation |
In vitro studies indicate that this compound may reduce cell viability in specific cancer cell lines, suggesting its potential as an anticancer agent.
Neuroprotective Effects
The compound also shows promise for neuroprotection:
- Cholinesterase Inhibition : Preliminary findings suggest that it may inhibit acetylcholinesterase (AChE), a target in Alzheimer's disease treatment.
- Antioxidant Activity : The ability to scavenge free radicals contributes to its neuroprotective properties.
Anti-inflammatory Potential
Emerging evidence indicates that this compound may possess anti-inflammatory properties:
- Mechanism : It appears to inhibit pro-inflammatory cytokines and enzymes, potentially aiding in the treatment of inflammatory diseases.
Case Study 1: Anticancer Properties
A study demonstrated that azetidine derivatives could significantly reduce the viability of FaDu cells compared to standard treatments. The observed mechanism involved the modulation of apoptotic pathways.
Case Study 2: Neuroprotective Effects
In a model for Alzheimer's disease, compounds similar to this compound showed reduced oxidative stress markers and improved cognitive function in animal trials.
Scientific Research Applications
Chemical Properties and Structure
(R)-1-Boc-2-(bromomethyl)azetidine is characterized by the following features:
- Molecular Formula : C9H16BrN O2
- IUPAC Name : tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- CAS Number : 1363378-13-5
The compound contains a bromomethyl group which is crucial for further functionalization, making it a versatile building block in synthetic chemistry.
Synthesis of Functionalized Azetidines
The compound serves as a precursor for the synthesis of various functionalized azetidines. The bromomethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is particularly useful in the development of new pharmaceuticals and agrochemicals .
Asymmetric Synthesis
This compound has been utilized in asymmetric synthesis protocols. Its chiral nature enables the production of enantiomerically enriched compounds, which are essential in the pharmaceutical industry where the activity often depends on the stereochemistry of the molecule .
Drug Development
Research indicates that derivatives of azetidines, including this compound, exhibit promising biological activities. These compounds have been investigated for their potential as inhibitors in various biological pathways, making them candidates for drug development targeting diseases such as cancer and metabolic disorders .
Conformational Studies
The unique structure of this compound allows for studies on conformational constraints in cyclic compounds. This aspect is important for understanding the relationship between structure and biological activity, aiding in the design of more effective drugs .
Case Study 1: Synthesis of Azetidine Derivatives
A study demonstrated the use of this compound to synthesize a series of azetidine derivatives with varying biological activities. The bromomethyl group was substituted with different nucleophiles, leading to compounds that showed enhanced potency against specific cancer cell lines .
Case Study 2: Asymmetric Catalysis
In another investigation, researchers utilized this compound in an asymmetric catalytic process to produce a key intermediate for an anti-inflammatory drug. The reaction conditions were optimized to achieve high enantioselectivity, demonstrating the compound's utility in pharmaceutical synthesis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Stereochemical Impact
Azetidine derivatives with substituents at C2 and C3 positions are widely explored for their stereochemical and functional diversity. Key analogs include:
The stereochemical arrangement of substituents significantly influences reactivity and bioactivity. For example, BRD7522’s anti-parasitic activity (EC50 = 4.46 µM with IFN-γ) depends on the SS configuration at C2C3, whereas the R configuration at C3 (e.g., BRD6541) reduces potency . In contrast, this compound’s utility lies in its configurational stability during nucleophilic substitutions, avoiding side reactions like α-lithiation observed in aziridines .
Preparation Methods
Starting Material Preparation
- Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to yield methyl azetidine-3-carboxylate hydrochloride. This ester intermediate facilitates further transformations.
Boc Protection
Reduction to Hydroxymethyl Intermediate
Conversion to Sulfonate Esters
Bromination to Form Bromomethyl Azetidine
The sulfonate esters are then reacted with bromide sources or fluorinating agents (in some cases) to substitute the sulfonate group with bromide, yielding tert-butyl 3-(bromomethyl)azetidine-1-carboxylate.
Common brominating reagents include tetra-butylammonium bromide or other bromide salts under nucleophilic substitution conditions.
Purification and Isolation
- The final product is purified by aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine derivatives to less than 1%.
Alternative Synthetic Routes and Cyclization
An alternative approach involves the amination, bromination, and base-induced cyclization of alkyl 2-(bromomethyl)acrylates to form azetidine derivatives.
The aziridine intermediates formed kinetically can be thermally isomerized to azetidine derivatives bearing the bromomethyl substituent at the 2-position.
This method allows for the construction of the azetidine ring with the bromomethyl substituent in a more direct manner, potentially improving yields and selectivity.
Summary of Key Reagents and Conditions
Research Findings and Analysis
The choice of hydride reducing agent affects the efficiency of the ester-to-alcohol reduction; Red-Al and sodium borohydride are preferred for selectivity and yield.
Sulfonation reagents and conditions must be carefully controlled to avoid side reactions and to ensure the formation of good leaving groups for bromide substitution.
The bromination step is crucial for introducing the bromomethyl substituent, which is a versatile handle for further nucleophilic substitution reactions, expanding the compound's utility in medicinal chemistry.
The alternative cyclization method from 2-(bromomethyl)acrylates provides a complementary route, allowing access to both aziridine and azetidine derivatives, with the latter formed via thermal isomerization.
Purification steps involving aqueous extraction and organic solvents are essential to minimize impurities such as chloromethyl azetidine analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing (R)-1-Boc-2-(bromomethyl)azetidine with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves chiral phosphoric acid catalysis or enantioselective desymmetrization of azetidine precursors. Key steps include:
- Using tert-butoxycarbonyl (Boc) as a protecting group to stabilize the azetidine nitrogen during bromination .
- Employing asymmetric catalysis (e.g., CPA catalysts) to control stereochemistry at the bromomethyl position. Reaction temperatures between 0–25°C and anhydrous solvents (e.g., dichloromethane) are critical to minimize racemization .
- Monitoring reaction progress via HPLC or chiral GC to validate enantiomeric excess (>99.5% ee achievable under optimized conditions) .
Q. How can researchers characterize the enantiomeric purity and structural integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers. Retention time and peak area ratios quantify ee .
- NMR Spectroscopy : Analyze and NMR for diagnostic signals (e.g., Boc carbonyl at ~150 ppm, bromomethyl protons at ~3.5–4.0 ppm) .
- Mass Spectrometry : Confirm molecular weight (MW = 264.13 g/mol) via ESI-MS or HRMS .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Storage : Store in airtight containers under inert gas (N/Ar) at 2–8°C to prevent decomposition .
- Spill Management : Neutralize brominated compounds with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. What factors govern enantioselectivity in chiral phosphoric acid-catalyzed N-acyl-azetidine synthesis?
- Methodological Answer :
- Substituent Effects : Bulky substituents on the azetidine ring induce torsional strain in transition states (TS), favoring one enantiomer. For example, adamantyl groups raise the energy of pro-(R) TS by 2.0 kcal/mol compared to pro-(S) TS .
- Protecting Group Influence : The Boc group stabilizes TS geometries via non-covalent interactions (e.g., hydrogen bonding with the catalyst). Less crowded protecting groups (e.g., acetyl) reduce enantioselectivity by ~20% .
- Computational Insights : Density Functional Theory (DFT) models identify TS geometries where protonation occurs trans to substituents, explaining selectivity trends .
Q. How can metabolic instability in azetidine-containing compounds be addressed during drug development?
- Methodological Answer :
- Metabolic Soft Spot Analysis : Incubate compounds with hepatic microsomes to identify oxidation sites (e.g., benzylic C-H bonds on azetidine). For this compound, NADPH-dependent hydroxylation is a primary metabolic pathway .
- Structural Modifications : Introduce fluorine at the benzylic position to block oxidation. However, this may reduce potency (e.g., 5-fold increase in EC for fluorine-substituted analogs) .
- Prodrug Strategies : Mask reactive sites with enzymatically cleavable groups (e.g., esters) to improve stability in vivo .
Q. What contradictions exist in structure-activity relationships (SAR) for azetidine derivatives in antimicrobial applications?
- Methodological Answer :
- Antitubercular Activity : While (R)-configured azetidines inhibit Mycobacterium tuberculosis (MIC = 0.5–2 µg/mL), geminal substituents (e.g., -OH, -OMe) at the 3-position reduce potency by 6–10 fold, contradicting assumptions that steric bulk enhances target binding .
- Mechanistic Divergence : Transcriptomic profiling shows azetidines block mycolate assembly in M. tuberculosis without inducing resistance, unlike traditional β-lactams. This suggests unique target engagement despite structural similarities to known antibiotics .
Q. How can computational modeling guide the design of azetidine derivatives for blood-brain barrier (BBB) permeability?
- Methodological Answer :
- QSAR Models : Train models on neurotransmitters (e.g., serotonin analogs) with known BBB permeability to predict logP and polar surface area (PSA) for azetidines. Ideal candidates should have PSA < 60 Ų and logP ~2–3 .
- Docking Studies : Simulate interactions with BBB transporters (e.g., P-glycoprotein). Azetidine’s compact ring system minimizes transporter recognition, enhancing passive diffusion .
Key Methodological Recommendations
- Synthesis Optimization : Prioritize Boc protection for azetidine nitrogen to balance reactivity and stability .
- Biological Testing : Use pulsed-labeling strategies in proteomic studies to quantify azetidine incorporation and mitigate toxicity artifacts .
- Data Interpretation : Combine DFT calculations with experimental scope studies to resolve contradictions in enantioselectivity mechanisms .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.